molecular formula C10H8ClNO2S B6166747 methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate CAS No. 2382965-06-0

methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate

Cat. No.: B6166747
CAS No.: 2382965-06-0
M. Wt: 241.7
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Description

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate is an organic compound belonging to the benzothiazole family. It is characterized by a benzothiazole ring substituted with a chlorine atom and an ester group. This compound is known for its stability at room temperature and its specific aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate typically involves the reaction of 2-chloro-1,3-benzothiazole with methyl chloroacetate. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride

Major Products:

Scientific Research Applications

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it may inhibit DNA gyrase or other critical enzymes in bacterial cells, contributing to its antimicrobial activity .

Comparison with Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 6-Chlorobenzo[d]thiazol-2-yl derivatives
  • 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)acetamide

Comparison: Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .

Properties

CAS No.

2382965-06-0

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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